molecular formula C20H18FN3O2 B5037855 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone

4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone

Cat. No. B5037855
M. Wt: 351.4 g/mol
InChI Key: YZERBHLVPUBWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound . It also includes a piperazine ring, which is a common feature in many pharmaceuticals , and a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (quinolinone and piperazine), followed by their functionalization and coupling . The fluorophenyl group could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecule contains several functional groups, including a carbonyl group linking the piperazine and quinolinone rings, and a fluorine atom on the phenyl ring . These groups could significantly influence the molecule’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction . The aromatic rings might participate in electrophilic aromatic substitution reactions, especially if activated by appropriate substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors/acceptors would influence properties like solubility, melting/boiling points, and stability .

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action. If this compound is intended to be a drug, its mechanism would depend on its molecular targets in the body . The piperazine ring is a common feature in many drugs and can influence binding to various receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential bioactivity . Proper safety assessments would require experimental data .

Future Directions

Future studies could focus on synthesizing this compound and characterizing its properties. If it’s intended to be a drug, it would be crucial to study its pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted in the body) and pharmacodynamics (its effects on the body), as well as its potential side effects and toxicity .

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERBHLVPUBWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl](2-hydroxyquinolin-4-yl)methanone

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